Methyl 4-((9-(4-methoxyphenyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
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Description
Methyl 4-((9-(4-methoxyphenyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a useful research compound. Its molecular formula is C26H21NO7 and its molecular weight is 459.454. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((9-(4-methoxyphenyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((9-(4-methoxyphenyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Functionalized 4H-1,2-Benzoxazine Derivatives : A method for synthesizing functionalized 4H-1,2-benzoxazine derivatives was established, leading to the synthesis of 4H-1,2-benzoxazines with various electron-withdrawing substituents. These heterocycles can serve as potent intermediates for oxygen-functionalized aromatic compounds (Nakamura et al., 2003).
1,2,3-Benzotriazine 2-Oxides : N-oxidation of 4-methoxy-1,2,3-benzotriazine resulted in 2-oxides, which were further modified into 4-amino- and 4-hydrazine-derivatives. This demonstrates the chemical versatility of the methoxy group in synthetic organic chemistry (Boulton et al., 1988).
1-Methoxy-1H-Phenanthro[9,10-c][1,2]Oxazine Synthesis : The synthesis of 1-Methoxy-1H-phenanthro[9,10-c][1,2]oxazine from 10-(methoxyimino)phenanthren-9-one showcases the application of methoxy groups in the creation of complex aromatic systems with potential in various fields of chemical research (Nicolaides et al., 1996).
Antifolate Properties of Derivatives : The synthesis of a novel deazaaminopterin analogue demonstrated potent in vitro activities similar to methotrexate, with significant transport advantages for cell influx. This highlights the therapeutic potential of such compounds in medical research (Degraw et al., 1992).
Optical Isomers and CNS Activity : The preparation and study of optical isomers of 2-(2-ethoxyphenoxymethyl)tetrahydro-1,4-oxazine revealed that S isomers are significantly more potent in affecting the central nervous system than R isomers, indicating the importance of stereochemistry in drug design (Howe et al., 1976).
properties
IUPAC Name |
methyl 4-[[9-(4-methoxyphenyl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO7/c1-30-18-9-5-17(6-10-18)27-13-21-22(33-15-27)12-11-20-24(28)23(14-32-25(20)21)34-19-7-3-16(4-8-19)26(29)31-2/h3-12,14H,13,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCBZAPVWDFGFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC=C(C4=O)OC5=CC=C(C=C5)C(=O)OC)OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((9-(4-methoxyphenyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate |
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